5-(2-Chlorophenyl)-2-fluoronicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorophenyl)-2-fluoronicotinaldehyde is a chemical compound that belongs to the class of aromatic aldehydes It features a chlorophenyl group and a fluorine atom attached to a nicotinaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 2-fluoronicotinic acid under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-2-fluoronicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-(2-Chlorophenyl)-2-fluoronicotinic acid.
Reduction: 5-(2-Chlorophenyl)-2-fluoronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Chlorophenyl)-2-fluoronicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a building block for functionalized polymers.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-2-fluoronicotinaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the chlorophenyl and fluorine groups may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(2-Bromophenyl)-2-fluoronicotinaldehyde: Similar structure but with a bromine atom instead of chlorine.
5-(2-Chlorophenyl)-2-methylnicotinaldehyde: Similar structure but with a methyl group instead of fluorine.
5-(2-Chlorophenyl)-2-hydroxynicotinaldehyde: Similar structure but with a hydroxyl group instead of fluorine.
Uniqueness
5-(2-Chlorophenyl)-2-fluoronicotinaldehyde is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these functional groups may provide distinct properties that are not observed in similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-chlorophenyl)-2-fluoropyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO/c13-11-4-2-1-3-10(11)8-5-9(7-16)12(14)15-6-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIUVNLZADOVES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N=C2)F)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.